
N-tert-butyl-4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxamide
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Description
N-tert-butyl-4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C16H26N4O3 and its molecular weight is 322.409. The purity is usually 95%.
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Biological Activity
N-tert-butyl-4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxamide, identified by its CAS number 2097917-76-3, is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₆N₄O₃ |
Molecular Weight | 322.40 g/mol |
CAS Number | 2097917-76-3 |
The compound features a piperidine ring substituted with a tert-butyl group and an imidazolidinone moiety, which is crucial for its biological activity.
Analgesic Properties
Recent studies indicate that compounds structurally related to this compound may exhibit analgesic properties. Research has shown that modifications in the piperidine structure can enhance the efficacy of similar compounds as TRPV1 antagonists, which are known for their role in pain modulation .
Antitumor Activity
Preliminary evaluations suggest that derivatives of this compound may possess antitumor activity. The structural framework allows for interactions with biological targets involved in cancer progression. For instance, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines .
Antibacterial and Antifungal Activity
The imidazolidinone component is often associated with antibacterial and antifungal properties. Compounds featuring similar structures have been synthesized and tested for their efficacy against several bacterial strains and fungi, indicating a potential for broad-spectrum antimicrobial activity .
The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- TRPV1 Receptor Modulation : As a potential TRPV1 antagonist, it may inhibit the receptor's activity, thereby reducing pain sensation.
- Cell Cycle Interference : In antitumor applications, it may disrupt cell cycle progression in cancer cells.
- Membrane Disruption : Its antibacterial properties could stem from disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Study 1: Analgesic Activity Assessment
A study evaluated the analgesic effects of a series of piperidine derivatives on animal models. The results showed that modifications leading to increased lipophilicity significantly enhanced pain relief without notable side effects such as hyperthermia .
Study 2: Antitumor Efficacy
In vitro studies have demonstrated that certain derivatives of this compound exhibit selective cytotoxicity against breast cancer cell lines while sparing normal cells. This selectivity is attributed to the compound's ability to induce apoptosis through mitochondrial pathways .
Study 3: Antimicrobial Testing
A set of synthesized imidazolidinones was tested against common bacterial pathogens. Results indicated that compounds with structural similarities to this compound displayed significant antimicrobial activity, particularly against gram-positive bacteria .
Properties
IUPAC Name |
N-tert-butyl-4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3/c1-16(2,3)17-14(22)18-8-6-11(7-9-18)19-10-13(21)20(15(19)23)12-4-5-12/h11-12H,4-10H2,1-3H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKHRLYMFQSLSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)N2CC(=O)N(C2=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.